molecular formula C11H7FO2S B1341147 5-Fluoro-2-(thiophen-2-YL)benzoic acid CAS No. 926237-42-5

5-Fluoro-2-(thiophen-2-YL)benzoic acid

Cat. No.: B1341147
CAS No.: 926237-42-5
M. Wt: 222.24 g/mol
InChI Key: XZKBTBDFWGMWKP-UHFFFAOYSA-N
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Description

5-Fluoro-2-(thiophen-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a fluorine atom and a thiophene ring This compound is of interest due to its unique structural features, which combine the properties of both fluorinated aromatic compounds and thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(thiophen-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with a fluorinated benzoic acid derivative in the presence of a palladium catalyst. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere .

Another approach involves the direct fluorination of 2-(thiophen-2-yl)benzoic acid using a fluorinating agent such as Selectfluor. This method provides a straightforward route to introduce the fluorine atom into the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(thiophen-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(thiophen-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(thiophen-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its electronic properties and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(thiophen-2-yl)benzoic acid: Similar structure but with different substitution pattern.

    5-Bromo-2-(thiophen-2-yl)benzoic acid: Bromine atom instead of fluorine.

    5-Chloro-2-(thiophen-2-yl)benzoic acid: Chlorine atom instead of fluorine.

Uniqueness

5-Fluoro-2-(thiophen-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and a thiophene ring, which impart distinct electronic and steric properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the thiophene ring contributes to its aromaticity and potential for electronic interactions .

Properties

IUPAC Name

5-fluoro-2-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-7-3-4-8(9(6-7)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKBTBDFWGMWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588078
Record name 5-Fluoro-2-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926237-42-5
Record name 5-Fluoro-2-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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